molecular formula C10H7F3N2O5S B11794272 Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Cat. No.: B11794272
M. Wt: 324.24 g/mol
InChI Key: WKIOIJOXIMJXHC-UHFFFAOYSA-N
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Description

Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trifluoromethyl group, a sulfonyl group, and a pyrrolo[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate: Similar in structure but with different substituents.

    4-((Trifluoromethyl)sulfonyl)oxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate: Lacks the methyl ester group.

    Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-3-carboxylate: Different position of the carboxylate group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various applications .

Biological Activity

Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C10_{10}H7_7F3_3N2_2O5_5S
  • Molecular Weight : 324.24 g/mol

Its structure includes a pyrrolo[2,3-c]pyridine core and a trifluoromethylsulfonyl group, which may enhance its lipophilicity and facilitate cellular uptake, potentially increasing its biological efficacy .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole-containing compounds, including derivatives similar to this compound. For example, pyrrole derivatives have shown significant activity against various bacterial strains:

Compound TypeTarget PathogenMinimum Inhibitory Concentration (MIC)
Pyrrole DerivativesMethicillin-resistant Staphylococcus epidermidis (MRSE)8 ng/mL
Pyrrole DerivativesMethicillin-susceptible Staphylococcus aureus (MSSA)0.125 µg/mL
Pyrrole DerivativesMethicillin-resistant Staphylococcus aureus (MRSA)0.13–0.255 µg/mL

These findings suggest that the incorporation of a trifluoromethyl group may enhance the antibacterial potency of related compounds .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The trifluoromethyl group is known to modulate the pharmacokinetic properties of compounds, influencing their absorption and distribution in biological systems .

Case Study: Antituberculosis Activity

Research has indicated that certain derivatives of pyrrole exhibit promising antituberculosis activity. For instance, a modified pyrrole derivative demonstrated an MIC of 5 µM against Mycobacterium tuberculosis, marking it as a lead compound for further development . This finding underscores the potential therapeutic applications of this compound in treating resistant strains of tuberculosis.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on related compounds, emphasizing the importance of functional groups in enhancing biological activity. The presence of the trifluoromethylsulfonyl moiety was found to significantly improve the potency against various pathogens compared to non-fluorinated analogs .

Properties

Molecular Formula

C10H7F3N2O5S

Molecular Weight

324.24 g/mol

IUPAC Name

methyl 4-(trifluoromethylsulfonyloxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C10H7F3N2O5S/c1-19-9(16)7-8(20-21(17,18)10(11,12)13)5-2-3-14-6(5)4-15-7/h2-4,14H,1H3

InChI Key

WKIOIJOXIMJXHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=C1OS(=O)(=O)C(F)(F)F)C=CN2

Origin of Product

United States

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